molecular formula C7H12ClNOS B2724007 2,2-Dimethylthiomorpholine-4-carbonyl chloride CAS No. 1593970-00-3

2,2-Dimethylthiomorpholine-4-carbonyl chloride

Cat. No.: B2724007
CAS No.: 1593970-00-3
M. Wt: 193.69
InChI Key: BFPUNVUIVRORLI-UHFFFAOYSA-N
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Description

2,2-Dimethylthiomorpholine-4-carbonyl chloride is a chemical compound with the molecular formula C₇H₁₂ClNOS and a molecular weight of 193.69 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a thiomorpholine ring substituted with two methyl groups and a carbonyl chloride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylthiomorpholine-4-carbonyl chloride typically involves the reaction of 2,2-dimethylthiomorpholine with phosgene (COCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane (CH₂Cl₂) to facilitate the reaction. The reaction conditions generally include low temperatures to prevent decomposition and to control the reactivity of phosgene.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent safety measures due to the use of phosgene, a highly toxic and reactive gas. The reaction is typically conducted in a closed system to prevent exposure and to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylthiomorpholine-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form 2,2-dimethylthiomorpholine-4-carboxylic acid.

    Oxidation and Reduction: The thiomorpholine ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the sulfur atom’s oxidation state.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), and acetonitrile (CH₃CN) are frequently used solvents.

    Catalysts: Lewis acids such as aluminum chloride (AlCl₃) can be used to facilitate certain reactions.

Major Products

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

    Carboxylic Acids: Formed by hydrolysis of the carbonyl chloride group.

Scientific Research Applications

2,2-Dimethylthiomorpholine-4-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethylthiomorpholine-4-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. The thiomorpholine ring can also participate in redox reactions, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylthiomorpholine-4-carboxylic acid: Formed by the hydrolysis of 2,2-Dimethylthiomorpholine-4-carbonyl chloride.

    2,2-Dimethylthiomorpholine-4-carbonyl fluoride: A similar compound where the chloride is replaced by a fluoride.

    2,2-Dimethylthiomorpholine-4-carbonyl bromide: A similar compound where the chloride is replaced by a bromide.

Uniqueness

This compound is unique due to its specific reactivity profile, particularly its ability to undergo substitution reactions with a wide range of nucleophiles

Biological Activity

2,2-Dimethylthiomorpholine-4-carbonyl chloride is a chemical compound that has attracted attention due to its unique structural features and potential biological activities. This compound contains a thiomorpholine ring and a carbonyl chloride functional group, which contribute to its reactivity and interactions with biological systems. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C7H12ClNOSC_7H_{12}ClNOS. The compound features a thiomorpholine ring, which is a six-membered heterocyclic structure containing sulfur, and a carbonyl chloride group that enhances its reactivity towards nucleophiles.

PropertyValue
Molecular FormulaC₇H₁₂ClNOS
Molecular Weight175.69 g/mol
Boiling PointNot specified
DensityNot specified
SolubilitySoluble in organic solvents

Biological Activities

Research indicates that derivatives of thiomorpholine exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific activities of this compound are summarized below:

Antimicrobial Activity

Studies have investigated the antimicrobial properties of thiomorpholine derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Thiomorpholine derivatives have been explored for their anticancer properties. Some studies indicate that these compounds can inhibit cancer cell proliferation by interfering with metabolic pathways essential for tumor growth. The mechanism may involve the inhibition of specific enzymes related to cell cycle regulation and apoptosis induction.

Enzyme Inhibition

The carbonyl chloride group in this compound allows it to participate in nucleophilic acyl substitution reactions. Research suggests that this compound may inhibit enzymes such as dipeptidyl peptidase IV (DPP-IV), which is relevant for managing type 2 diabetes mellitus. This inhibition can lead to increased levels of incretin hormones, thereby improving glycemic control.

Case Studies

  • Antimicrobial Efficacy : A study tested the efficacy of various thiomorpholine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antibacterial activity compared to standard antibiotics.
  • Anticancer Mechanism : In vitro assays demonstrated that this compound could reduce the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study highlighted the compound's potential as a lead molecule for developing new anticancer agents.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on target proteins or enzymes. This interaction can lead to:

  • Inhibition of enzyme activity : By modifying active sites of enzymes.
  • Induction of cellular stress : Resulting in apoptosis in cancer cells.
  • Disruption of microbial cell membranes , leading to cell death.

Properties

IUPAC Name

2,2-dimethylthiomorpholine-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNOS/c1-7(2)5-9(6(8)10)3-4-11-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPUNVUIVRORLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)C(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1593970-00-3
Record name 2,2-dimethylthiomorpholine-4-carbonyl chloride
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